3-cyclohexyl-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole
Overview
Description
3-cyclohexyl-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential pharmacological activities, including its use as an antifungal and antitumor agent.
Mechanism of Action
The exact mechanism of action of 3-cyclohexyl-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to disruption of the cell membrane and ultimately cell death. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In fungal cells, it inhibits the synthesis of ergosterol, leading to disruption of the cell membrane and ultimately cell death. In cancer cells, it induces apoptosis, leading to the death of cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-cyclohexyl-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole is its broad-spectrum antifungal activity, making it useful for treating a variety of fungal infections. Additionally, its potential use as an antitumor agent makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.
Future Directions
There are several future directions for research on 3-cyclohexyl-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole. One area of research is the development of more efficient synthesis methods to improve yields and purity of the product. Another area of research is the investigation of its potential use as an antitumor agent, including its efficacy in combination with other chemotherapy drugs. Additionally, further studies are needed to evaluate its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics. Finally, it may be useful to investigate the potential use of this compound in other therapeutic areas, such as antiviral and antibacterial therapy.
Conclusion:
In conclusion, this compound is a promising compound that has potential pharmacological activities, including antifungal and antitumor activities. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the synthesis of ergosterol and inducing apoptosis in cancer cells. While it has several advantages for lab experiments, including its broad-spectrum antifungal activity, its potential toxicity and side effects need to be carefully evaluated. Future research directions include the development of more efficient synthesis methods, investigation of its potential use as an antitumor agent, and evaluation of its pharmacokinetics and pharmacodynamics.
Scientific Research Applications
3-cyclohexyl-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole has been extensively studied for its potential pharmacological activities. It has been shown to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. It has also been investigated for its potential use as an antitumor agent, as it has been shown to inhibit the growth of various cancer cell lines, including breast cancer and colon cancer.
properties
IUPAC Name |
3-cyclohexyl-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N3S/c1-2-22-16(13-6-4-3-5-7-13)20-21-17(22)23-11-12-8-9-14(18)15(19)10-12/h8-10,13H,2-7,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLRDROZRXNQFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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